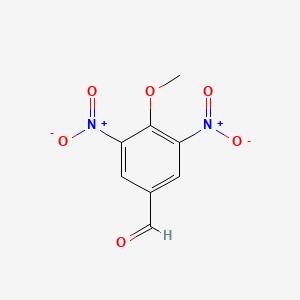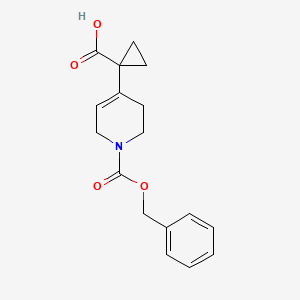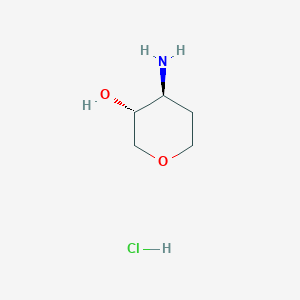
2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is a chemical compound with the molecular formula C26H25NO3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is 399.49. The exact structure of the molecule can be found in various chemical databases .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has focused on the synthesis and characterization of compounds related to 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one. For instance, a study by Tayade & Waghmare (2016) involved the isomerisation of similar compounds, highlighting the process of structural justification based on chemical tests, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).
Crystallography and Molecular Structure
- The molecular structure and crystallography of related compounds have been extensively studied. Asiri et al. (2011) examined the co-crystal structure of similar compounds, providing insights into molecular interactions and structural geometry (Asiri et al., 2011).
Antioxidant Activity
- The antioxidant activity of compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one has been a subject of study. Sulpizio et al. (2016) investigated the antioxidant properties of 2'-aminochalcone derivatives, which are structurally related, indicating potential for biological applications (Sulpizio et al., 2016).
Fluorescence and Photophysical Properties
- The fluorescence and photophysical properties of related compounds have been researched, as seen in Tang & Verkade's (1996) work on optically active compounds exhibiting high fluorescence quantum yields. Such studies are crucial for applications in material science and photophysics (Tang & Verkade, 1996).
Cytotoxicity and Antiproliferative Activities
- The cytotoxicity and antiproliferative activities of structurally related compounds have been explored, with a focus on their effects against cancer cells. A study by Abolhasani et al. (2020) evaluated the cytotoxicity of dimethoxy and trimethoxy indanonic spiroisoxazolines against HepG2 cancerous liver cells, suggesting the potential of these compounds in cancer therapy (Abolhasani et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-16(2)17-9-12-19(13-10-17)27-25-20-7-5-6-8-21(20)26(28)24(25)18-11-14-22(29-3)23(15-18)30-4/h5-16,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZZZXSEGXGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
triazin-4-one](/img/structure/B2429050.png)



![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

